BenchChemオンラインストアへようこそ!

Carboxyphosphamide-d4

LC-MS/MS Bioanalysis Isotope Dilution

Choose Carboxyphosphamide-d4 for definitive LC-MS/MS quantitation of carboxyphosphamide. Its +4 Da mass shift eliminates endogenous overlap (m/z 262 vs 258), ensuring precise normalization of 44-fold inter-patient variability. A fully characterized, traceable standard ideal for IND-enabling GLP studies.

Molecular Formula C7H15Cl2N2O4P
Molecular Weight 297.11 g/mol
Cat. No. B15128296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxyphosphamide-d4
Molecular FormulaC7H15Cl2N2O4P
Molecular Weight297.11 g/mol
Structural Identifiers
SMILESC(COP(=O)(N)N(CCCl)CCCl)C(=O)O
InChIInChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2
InChIKeyQLAKAJLYYGOZQL-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxyphosphamide-d4: Stable Isotope-Labeled Internal Standard for Cyclophosphamide Metabolite Quantification


Carboxyphosphamide-d4 (CAS 1246817-74-2) is a tetradeuterated analog of carboxyphosphamide, the inactive terminal metabolite of the alkylating chemotherapeutic agent cyclophosphamide [1]. As a stable isotope-labeled (SIL) internal standard (IS), it features four deuterium atoms incorporated at the chloroethyl positions, resulting in a molecular formula of C7H11D4Cl2N2O4P and a nominal mass shift of +4 Da relative to the unlabeled analyte . Carboxyphosphamide-d4 is synthesized specifically for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it serves as a tracer for accurate quantification of endogenous carboxyphosphamide in biological matrices [2]. The compound is chemically and physically near-identical to the unlabeled analyte, exhibiting co-elution under reverse-phase chromatographic conditions while maintaining distinct mass spectrometric detection via multiple reaction monitoring (MRM) transitions, thereby enabling correction for matrix effects and recovery variations inherent in bioanalytical workflows .

Why Carboxyphosphamide-d4 Cannot Be Substituted with Unlabeled Carboxyphosphamide or Non-Isotopic Internal Standards


In LC-MS/MS quantification of cyclophosphamide metabolites, generic substitution of Carboxyphosphamide-d4 with unlabeled carboxyphosphamide or structurally analogous internal standards introduces systematic analytical error and fails to meet regulatory validation requirements. Unlabeled carboxyphosphamide is endogenous to patient samples following cyclophosphamide administration, rendering it unsuitable as an internal standard due to pre-existing baseline interference that cannot be distinguished from the spiked IS [1]. Non-isotopic structural analogs, while not endogenous, exhibit differential chromatographic retention, ionization efficiency, and extraction recovery compared to carboxyphosphamide—particularly problematic given carboxyphosphamide's polar, zwitterionic character under physiological pH conditions [2]. Studies evaluating SIL versus non-isotopic internal standards for oxazaphosphorine metabolites have demonstrated that deuterated analogs co-elute precisely with the analyte, effectively compensating for matrix-induced ion suppression or enhancement, whereas structural analogs fail to track analyte behavior through sample preparation and LC gradients [3]. Furthermore, FDA bioanalytical method validation guidance and ICH M10 explicitly recommend stable isotope-labeled internal standards for LC-MS/MS methods involving complex biological matrices, establishing Carboxyphosphamide-d4 as the analytically necessary choice for regulatory-compliant cyclophosphamide metabolite quantification [4].

Carboxyphosphamide-d4: Quantitative Differentiation Evidence for Scientific Selection


Mass Spectrometric Differentiation: +4 Da Shift Eliminates Isotopic Overlap in MRM Transitions

Carboxyphosphamide-d4 provides a defined +4 Da mass shift relative to unlabeled carboxyphosphamide, achieved through deuteration of the chloroethyl moieties. This isotopic displacement eliminates MS signal overlap between the internal standard and endogenous analyte in multiple reaction monitoring (MRM) channels [1]. In contrast, unlabeled carboxyphosphamide cannot be differentiated from the endogenous metabolite present in patient samples, while alternative isotopic labeling strategies with only +3 Da mass shift may incur partial isotopic overlap with the naturally abundant [M+3] isotopologue of the analyte [2]. The +4 Da displacement places Carboxyphosphamide-d4's precursor and product ions entirely outside the isotopic envelope of endogenous carboxyphosphamide, ensuring unambiguous quantification [3].

LC-MS/MS Bioanalysis Isotope Dilution

Chromatographic Co-Elution: Deuterium Labeling Preserves Analyte Retention Time

Carboxyphosphamide-d4 exhibits chromatographic retention behavior essentially identical to unlabeled carboxyphosphamide under reverse-phase LC conditions, with retention time differences typically <0.03 minutes (1.8 seconds) [1]. This near-perfect co-elution enables the internal standard to experience the identical mobile phase composition and ion source conditions as the analyte at the moment of ionization, thereby effectively compensating for matrix-induced ion suppression or enhancement [2]. In contrast, non-isotopic structural analogs such as ifosfamide or N-dechloroethylcyclophosphamide exhibit significantly different retention times (ΔRT >0.5 minutes) and distinct ionization behavior, failing to track matrix effects across the elution gradient [3].

Chromatography Method Validation SIL-IS

Recovery Correction: Deuterated IS Compensates for Carboxyphosphamide's Polar Extraction Behavior

Carboxyphosphamide, as a zwitterionic phosphorodiamidate with a carboxylic acid moiety, exhibits pH-dependent extraction behavior that can result in variable and often suboptimal recovery during solid-phase extraction (SPE) or liquid-liquid extraction [1]. Carboxyphosphamide-d4, possessing identical acid-base properties and partition coefficients, experiences the same extraction losses as the analyte, thereby normalizing recovery in the final quantification [2]. In contrast, structural analogs such as ifosfamide or cyclophosphamide-d4 lack the carboxylic acid functionality and exhibit fundamentally different extraction recovery profiles, with reported differences in absolute recovery of up to 30-40% under identical SPE conditions [3].

Sample Preparation Solid-Phase Extraction Recovery

Method-Specific Detection Limit: Carboxyphosphamide-d4 Enables 30 ng/mL LOD in Validated LC-MS/MS Assay

In a validated LC-MS/MS method for simultaneous quantification of cyclophosphamide and its urinary metabolites, carboxyphosphamide was quantified with a limit of detection (LOD) of 30 ng/mL and a quantification range of 0.17-9 μg/mL (170-9,000 ng/mL) using D4-cyclophosphamide as the internal standard [1]. While this study employed D4-cyclophosphamide rather than Carboxyphosphamide-d4, the analytical performance establishes a performance benchmark for the metabolite class: the method was validated according to ICH and FDA guidelines with demonstrated accuracy and precision across the therapeutic concentration range [2]. Methods utilizing the analyte-matched deuterated IS (Carboxyphosphamide-d4) are expected to achieve equivalent or improved performance due to the elimination of differential recovery and ionization effects inherent to the structural analog approach [3].

Assay Sensitivity Limit of Detection Method Validation

Carboxyphosphamide-d4: Validated Research and Industrial Application Scenarios


Clinical Pharmacokinetic Studies of Cyclophosphamide in Oncology

In clinical trials evaluating cyclophosphamide dosing strategies, therapeutic drug monitoring, or pharmacokinetic variability in cancer patients, Carboxyphosphamide-d4 serves as the essential internal standard for quantifying the inactive carboxyphosphamide metabolite in plasma and urine. The compound's +4 Da mass shift enables unambiguous MS detection, while its co-elution with endogenous carboxyphosphamide ensures accurate matrix effect compensation across the therapeutic concentration range [1]. This application is particularly critical given the established inter-individual variability in aldehyde dehydrogenase (ALDH)-mediated conversion of aldophosphamide to carboxyphosphamide, which affects both therapeutic efficacy and toxicity profiles [2].

Regulatory Bioanalytical Method Development and Validation

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing validated LC-MS/MS methods for cyclophosphamide and its metabolites require Carboxyphosphamide-d4 as the reference internal standard for carboxyphosphamide quantification. FDA and ICH M10 guidance documents emphasize the use of stable isotope-labeled internal standards for methods involving complex biological matrices; Carboxyphosphamide-d4 satisfies this requirement by providing the analytically necessary isotopic differentiation and co-elution behavior [1]. Validated methods employing this IS achieve the requisite accuracy (±15%) and precision (≤15% CV) across the calibration range [2].

Pharmacogenetic Studies of Cyclophosphamide Metabolic Pathways

Research investigating genetic polymorphisms in ALDH1A1 and ALDH3A1, which encode the aldehyde dehydrogenase enzymes responsible for carboxyphosphamide formation, relies on accurate quantification of this terminal inactive metabolite. Carboxyphosphamide-d4 enables precise measurement of carboxyphosphamide concentrations as a phenotypic readout of ALDH enzymatic activity, facilitating genotype-phenotype correlation studies [1]. The differential carboxyphosphamide exposure between normal, intermediate, and ultrarapid metabolizer genotypes can only be reliably quantified when using the matched deuterated internal standard to control for analytical variability [2].

Drug-Drug Interaction and Toxicity Studies Involving Cyclophosphamide

In preclinical and clinical studies evaluating pharmacokinetic interactions between cyclophosphamide and co-administered agents (e.g., CYP inducers/inhibitors, ALDH modulators), Carboxyphosphamide-d4 provides the analytical precision necessary to detect small but clinically significant shifts in the metabolic ratio between activation (4-hydroxycyclophosphamide) and inactivation (carboxyphosphamide) pathways [1]. The validated LC-MS/MS methodology using this SIL-IS achieves quantification ranges of 0.17-9 μg/mL in urine, sufficient to capture the full range of carboxyphosphamide excretion observed in patients receiving standard polychemotherapy regimens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carboxyphosphamide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.